molecular formula C15H22O4 B1236500 Xanthoxic acid

Xanthoxic acid

Cat. No.: B1236500
M. Wt: 266.33 g/mol
InChI Key: XTFOFYSQUZTRGJ-SAZLWWCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xanthoxic acid is an apo carotenoid sesquiterpenoid.

Scientific Research Applications

  • Enhanced Solubility and Stability : Xanthotoxic acid (xanthotoxin), when co-crystallized with other acids like para-aminobenzoic acid and oxalic acid, shows improved solubility and stability. This has implications in pharmaceutical formulations, where enhancing the solubility and stability of compounds can lead to more effective drugs (Chen et al., 2019).

  • Role in Uric Acid Metabolism : Xanthine oxidoreductase (XOR) is crucial in uric acid metabolism, catalyzing the conversion of hypoxanthine to xanthine and then to uric acid. Inhibitors of this enzyme, such as allopurinol, have been extensively used in treating gout and related conditions, indicating the potential application of xanthotoxic acid in similar pathways (Chen et al., 2016).

  • Micropropagation in Plant Sciences : In vitro studies on Ammi majus L., a plant containing xanthotoxin, highlight its role in micropropagation and the variation in xanthotoxin content during various stages of plant growth. This information is valuable for plant breeding and genetic studies (Pande et al., 2002).

  • Insecticide Detoxification : Xanthotoxin induces insecticide tolerance in Helicoverpa zea (corn earworm), implicating its role in the detoxification of insecticides through cytochrome P450 monooxygenases. This finding is significant in the study of pest resistance and management (Li et al., 2000).

  • Pharmacokinetics and Tissue Distribution Studies : A study on the pharmacokinetics and tissue distribution of xanthotoxin in rats provides insights into its absorption, distribution, metabolism, and excretion, which is crucial for its potential therapeutic applications (Tian et al., 2015).

  • Potential in Treating Hyperuricemia : Xanthine oxidase inhibitors from Lagerstroemia speciosa leaves, which may contain xanthotoxic acid, have shown potential in treating hyperuricemia, a condition characterized by high uric acid levels in the blood (Unno et al., 2004).

  • Anticonvulsant Activity : Xanthotoxin has demonstrated anticonvulsant effects, suggesting its potential application in the treatment of epilepsy and related seizure disorders (Skalicka‐Woźniak et al., 2014).

Properties

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

(2Z,4E)-5-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3-methylpenta-2,4-dienoic acid

InChI

InChI=1S/C15H22O4/c1-10(7-12(17)18)5-6-15-13(2,3)8-11(16)9-14(15,4)19-15/h5-7,11,16H,8-9H2,1-4H3,(H,17,18)/b6-5+,10-7-/t11-,14+,15-/m0/s1

InChI Key

XTFOFYSQUZTRGJ-SAZLWWCESA-N

Isomeric SMILES

C/C(=C/C(=O)O)/C=C/[C@]12[C@](O1)(C[C@H](CC2(C)C)O)C

SMILES

CC(=CC(=O)O)C=CC12C(CC(CC1(O2)C)O)(C)C

Canonical SMILES

CC(=CC(=O)O)C=CC12C(CC(CC1(O2)C)O)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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